tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate is a complex organic compound that features a boronate ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and a pyrrolo[2,3-b]pyridine derivative.
Borylation Reaction: The pyrrolo[2,3-b]pyridine derivative undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Purification: The resulting product is purified using column chromatography to obtain the desired compound.
Chemical Reactions Analysis
Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyrrolo[2,3-b]pyridine ring.
Scientific Research Applications
Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design .
Comparison with Similar Compounds
Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate can be compared with similar compounds such as:
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound also features a boronate ester group and is used in similar synthetic applications.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Another boronate ester compound with applications in organic synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H26BN3O4 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)22-13-10-21-14-12(13)8-11(9-20-14)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3,(H,20,21)(H,22,23) |
InChI Key |
FLPMUDWAFZCXAZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3NC(=O)OC(C)(C)C)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.